THZ1 Hydrochloride

CDK7 Covalent Inhibitor Kinase Assay

THZ1 Hydrochloride is a first-generation, phenylaminopyrimidine-based irreversible covalent inhibitor of CDK7 that uniquely modifies Cys312 outside the canonical kinase domain. This allosteric covalent mechanism confers prolonged target engagement after compound washout—unattainable with reversible ATP-competitive inhibitors like Samuraciclib. Ideal for dissecting CDK7-dependent transcriptional programs in RUNX1-driven T-ALL and MYCN-amplified neuroblastoma, it also co-inhibits CDK12/13, enabling network-level transcriptional CDK mapping when paired with selective tools such as YKL-5-124. The validated C312S rescue mutant and inactive analog THZ1-R provide rigorous on-target controls. Supplied as the hydrochloride salt for enhanced aqueous solubility, ensuring reproducible in vitro and in vivo dosing.

Molecular Formula C31H29Cl2N7O2
Molecular Weight 602.5 g/mol
Cat. No. B1149949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1 Hydrochloride
Synonyms(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride
Molecular FormulaC31H29Cl2N7O2
Molecular Weight602.5 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl
InChIInChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+;
InChIKeyLSAGMHUBJCPLJS-ICSBZGNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THZ1 Hydrochloride: A Covalent CDK7 Inhibitor with Defined Potency and Cellular Activity for Transcriptional Research


THZ1 Hydrochloride is a phenylaminopyrimidine-based, irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a master regulator of transcription and cell cycle progression [1]. It achieves its selectivity through a unique binding mechanism that combines ATP-site interaction with allosteric covalent modification of a remote cysteine residue (Cys312) outside the canonical kinase domain . This compound is widely used as a first-generation chemical probe to dissect CDK7-dependent transcriptional programs, particularly in oncology research where it demonstrates potent anti-proliferative effects across a broad panel of cancer cell lines [2]. THZ1 Hydrochloride is the salt form commonly supplied by vendors, offering enhanced aqueous solubility compared to the free base, which is critical for reproducible in vitro and in vivo studies [1].

The Risks of Interchanging THZ1 Hydrochloride with Other CDK7 Inhibitors: A Procurement Perspective


Substituting THZ1 Hydrochloride with another CDK7 inhibitor, even a close analog, is scientifically precarious due to profound differences in binding mechanism, selectivity profile, and pharmacological properties. THZ1's defining feature is its covalent, irreversible binding to Cys312, a residue unique to CDK7 among the CDK family [1]. This mechanism confers a distinct time-dependent inactivation profile and a specific off-target signature (e.g., CDK12/13) that differs fundamentally from ATP-competitive inhibitors like Samuraciclib (ICEC0942/CT7001) or covalent inhibitors with altered selectivity like YKL-5-124 [2]. Furthermore, in vivo studies reveal that THZ1 has limited stability, a characteristic that was specifically addressed in its analog THZ2 . Therefore, using a different CDK7 inhibitor without adjusting for these mechanistic and pharmacokinetic disparities will yield non-comparable and potentially misleading experimental results, particularly in assays probing transcription or in xenograft models.

Quantitative Differentiation of THZ1 Hydrochloride: A Head-to-Head Comparison with Analogs and Alternatives


Binding Mechanism: Covalent Irreversibility Differentiates THZ1 from ATP-Competitive Inhibitors

THZ1 Hydrochloride acts as an irreversible, covalent inhibitor by targeting the unique Cys312 residue outside the CDK7 kinase domain, a feature not shared by ATP-competitive inhibitors like Samuraciclib (ICEC0942/CT7001) . This was confirmed by a mutant rescue assay where the C312S mutation in CDK7 restored wild-type kinase activity in the presence of THZ1, while the inactive control THZ1-R had no effect [1].

CDK7 Covalent Inhibitor Kinase Assay

Biochemical Potency: Superior Affinity of THZ1 Compared to the Analog THZ2

In direct comparison, THZ1 Hydrochloride exhibits a more potent biochemical IC50 (3.2 nM) against CDK7 than its close structural analog THZ2 (IC50 = 13.9 nM) [1]. This represents a >4-fold increase in potency, which can be a decisive factor for assays requiring maximal target engagement at low compound concentrations.

CDK7 Inhibitor Potency Kinase Assay

Cellular Anti-Proliferative Activity: Exquisite Sensitivity in T-ALL Models Compared to Broad Cancer Panel Activity

THZ1 Hydrochloride demonstrates exceptional and cell-line-specific anti-proliferative activity. While it broadly inhibits cancer cell lines with IC50 values <200 nM, T-cell acute lymphoblastic leukemia (T-ALL) cells show remarkable sensitivity . Specifically, the IC50 for the Loucy T-ALL cell line is 0.55 nM, compared to 50 nM for Jurkat cells [1]. This >90-fold difference highlights that sensitivity is not uniform and is linked to the transcriptional dependency of specific cancer types, particularly those driven by RUNX1 super-enhancers [2].

T-ALL Anti-Proliferative Cancer Cell Lines

Selectivity Profile: Distinct Off-Target Kinase Inhibition Pattern vs. Next-Generation Inhibitors

THZ1 Hydrochloride's selectivity profile is a key differentiator. It potently inhibits the closely related kinases CDK12 (IC50 = 250 nM) and CDK13, which are also involved in transcriptional regulation . This is in contrast to the next-generation inhibitor YKL-5-124, which shows no activity against CDK12 or CDK13 (IC50 > 10 µM) and exhibits >100-fold selectivity over CDK2 and CDK9 [1]. KiNativ profiling confirmed that at 1 µM, THZ1 inhibits approximately 9 other kinases by >75%, including MLK3, JNK1/2/3, and TBK1 [2].

Kinase Selectivity Off-Target Effects CDK12/13

In Vivo Efficacy and Tolerability: Established Dosing in Xenograft Models vs. Solubility/Stability Limitations

THZ1 Hydrochloride has demonstrated in vivo efficacy in a T-ALL xenograft model (KOPTK1) when administered at 10 mg/kg twice daily (BID), with good tolerability and no overt toxicity or body weight loss observed [1]. However, it is important to note that THZ1 has known challenges with poor solubility and limited in vivo stability, which can complicate long-term studies [2]. Its analog THZ2 was specifically developed to overcome these stability issues, while clinical-stage inhibitors like Samuraciclib (ICEC0942) are orally bioavailable and optimized for better pharmacokinetics .

In Vivo Xenograft T-ALL

Transcriptional Impact: Differential Downregulation of RUNX1 and MYC Compared to Alternative Inhibitors

THZ1 Hydrochloride's effect on transcription is characterized by a disproportionate impact on specific oncogenic drivers. Genome-wide analysis in Jurkat T-ALL cells showed that THZ1 treatment preferentially downregulates the transcription factor RUNX1, a key regulator in leukemia [1]. In MYCN-amplified neuroblastoma models, THZ1 suppresses MYCN-induced global transcriptional amplification by targeting super-enhancer-associated genes [2]. In contrast, the clinical-stage inhibitor SY-1365 (Mevociclib) has been shown to primarily decrease MCL1 protein levels, with sensitivity correlated to low BCL-XL expression [3].

Transcription RUNX1 MYC

Optimal Use Cases for THZ1 Hydrochloride Based on Verified Differentiation Evidence


Dissecting Covalent vs. Non-Covalent CDK7 Inhibition in Washout Experiments

Due to its irreversible covalent binding to Cys312 [1], THZ1 Hydrochloride is the optimal tool for experiments designed to probe the prolonged pharmacodynamic effects of CDK7 inhibition. Researchers can treat cells, wash out the compound, and observe sustained inhibition of RNAPII CTD phosphorylation and downstream transcriptional effects. This is not possible with reversible, ATP-competitive inhibitors like Samuraciclib, where target inhibition ceases upon compound removal. The inactive analog THZ1-R should be used as a negative control to confirm on-target effects [2].

Modeling Transcription Factor Addiction in T-ALL and MYC-Driven Cancers

Given its demonstrated efficacy in models characterized by high sensitivity and specific transcriptional dependencies, THZ1 Hydrochloride is ideally suited for studying T-ALL (driven by RUNX1 super-enhancers) and MYCN-amplified neuroblastoma [1][2]. Its ability to downregulate these key oncogenic drivers makes it a powerful chemical probe for validating these transcription factors as therapeutic targets. Researchers should carefully select cell lines (e.g., Loucy, KOPTK1) known to be highly sensitive (IC50 < 1 nM) to maximize the observable phenotypic response [3].

Investigating the Functional Role of CDK12/13 in Transcription Regulation

THZ1 Hydrochloride's activity against CDK12 (IC50 = 250 nM) and CDK13, while a limitation for pure CDK7 studies, becomes an asset for investigating the combined role of these transcriptional CDKs [1]. Researchers studying the broader transcriptional CDK network can leverage THZ1 to simultaneously inhibit CDK7, 12, and 13, then use more selective tools like YKL-5-124 (no CDK12/13 activity) to deconvolute the specific contributions of each kinase to the observed phenotype [2]. This comparative approach is essential for mapping functional dependencies in the transcriptional machinery.

Validating Target Engagement with the C312S Mutant Rescue System

A unique feature of THZ1 Hydrochloride is the availability of a validated target engagement control: the C312S mutant of CDK7 [1]. Researchers can express this mutant to rescue kinase activity in the presence of THZ1, providing definitive evidence that any observed phenotype is due to on-target CDK7 inhibition. This level of genetic validation is not available for many other CDK7 inhibitors and represents a significant advantage for rigorous target validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for THZ1 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.